4-O-Methylglucuronic acid

描述

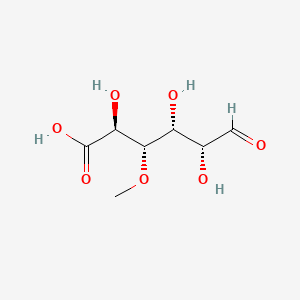

Structure

3D Structure

属性

IUPAC Name |

(2S,3S,4R,5R)-2,4,5-trihydroxy-3-methoxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c1-14-6(5(11)7(12)13)4(10)3(9)2-8/h2-6,9-11H,1H3,(H,12,13)/t3-,4+,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGOCWIJGWDKHC-FSIIMWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(C=O)O)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]([C@@H]([C@H](C=O)O)O)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947556 | |

| Record name | 4-O-Methylhexuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4120-73-4, 2463-49-2 | |

| Record name | 4-O-Methyl-D-glucuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4120-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-O-Methylglucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-Methylhexuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution Profiles of 4 O Methylglucuronic Acid

Prevalence in Plant Cell Wall Hemicelluloses

4-O-methyl-D-glucuronic acid (MeGlcA) is a significant component of hemicelluloses, a major group of polysaccharides in the primary and secondary cell walls of plants. acs.org It functions as a key acidic side chain on xylan (B1165943) backbones, influencing the polymer's structure, interactions, and biological function. researchgate.netnih.gov

Xylan, the second most abundant plant biopolymer after cellulose (B213188), consists of a backbone of β-1,4-linked D-xylopyranose (Xyl) residues. nih.gov This backbone is frequently substituted with side chains, including 4-O-methylglucuronic acid. acs.orgnih.gov MeGlcA is typically attached via an α-1,2-glycosidic linkage to the xylose units of the main chain. nih.govnih.govresearchgate.net The type and arrangement of these side chains define different classes of xylan.

Glucuronoxylan (GX): This is the predominant xylan in the secondary cell walls of eudicots (hardwoods) and many monocots. nih.govfrontiersin.org In GX, the xylan backbone is substituted with glucuronic acid (GlcA) and its methylated form, this compound (MeGlcA), at the O-2 position. nih.govfrontiersin.org For example, O-acetyl-(4-O-methylglucurono)xylan is a common form found in hardwoods like birch and beech. researchgate.net The even spacing of MeGlcA and acetyl substitutions allows the GX to bind in a specific conformation to the hydrophilic surfaces of cellulose microfibrils. frontiersin.org

Arabinoglucuronoxylan (AGX): Found primarily in the secondary walls of gymnosperms (softwoods), AGXs are characterized by a xylan backbone substituted mainly with MeGlcA residues at the O-2 position and, to a lesser extent, with L-arabinofuranose (Araf) at the O-3 position. nih.gov

Glucuronoarabinoxylan (GAX): This type of xylan is common in the cell walls of commelinid monocots, such as grasses and cereals. nih.govaalto.fi GAX features a xylan backbone substituted with both arabinose and (Me)GlcA residues. nih.govaalto.fi

The methylation of glucuronic acid to form MeGlcA is a crucial modification that affects the physical properties of these wall polymers and their interactions with other components of the cell wall. researchgate.netnih.gov This modification is catalyzed in the Golgi apparatus by enzymes known as glucuronoxylan methyltransferases (GXMTs). nih.gov

| Xylan Type | Primary Plant Group | Typical Location | This compound (MeGlcA) Linkage | Other Common Substituents |

|---|---|---|---|---|

| Glucuronoxylan (GX) | Eudicots (Hardwoods) | Secondary Cell Walls | α-1,2-linked to xylose | Glucuronic acid, Acetyl groups |

| Arabinoglucuronoxylan (AGX) | Gymnosperms (Softwoods) | Secondary Cell Walls | α-1,2-linked to xylose | L-arabinofuranose |

| Glucuronoarabinoxylan (GAX) | Commelinid Monocots (Grasses) | Primary & Secondary Cell Walls | α-1,2-linked to xylose | L-arabinofuranose, Ferulic acid |

While most prominently associated with xylans, this compound is also found as a component of other complex plant polysaccharides, including arabinogalactan (B145846) proteins (AGPs) and, by association, the pectic matrix.

Arabinogalactan Proteins (AGPs): AGPs are a diverse class of heavily glycosylated proteoglycans found at the cell surface and in the extracellular matrix. nih.govcam.ac.uk The carbohydrate portion, known as an arabinogalactan (AG), typically has a β-(1,3)-galactan backbone with β-(1,6)-galactan side chains. nih.govnih.gov These side chains can be further decorated with various sugars, including L-arabinose, glucuronic acid, and this compound. nih.govnih.gov In some species, such as Silybum marianum (milk thistle), arabinogalactan has been identified with side chains containing this compound. researchgate.net The acidic nature of the uronic acid residues in AGPs is thought to be critical for their function, potentially through interactions with calcium ions. cam.ac.ukd-nb.info

Pectins: Pectins are a family of complex polysaccharides that form a major component of the primary cell wall in eudicots. oup.com While this compound is not a primary structural component of the main pectic domains like homogalacturonan or rhamnogalacturonan I, there is evidence of association. d-nb.inforesearchgate.net AGPs can interact non-covalently with pectic polysaccharides, creating a complex supramolecular network within the cell wall. d-nb.info For instance, AGPs have been found associated with homogalacturonan, and it's postulated that the arabinogalactan chains of AGPs, which can contain MeGlcA, may link to pectic components. d-nb.info

The abundance and distribution of this compound vary significantly across different plant species, tissues, and developmental stages, reflecting its diverse roles in cell wall architecture and function. researchgate.netnih.gov

Plant Species: It is a characteristic component of xylans in hardwoods such as birch, beech, and eucalyptus. researchgate.netdiva-portal.orgacs.org In birch and beech, for example, O-acetyl-(4-O-methylglucurono)xylans contain approximately one this compound residue for every 15 xylose units. researchgate.net In eucalyptus, the molar ratio of xylose to this compound in xylan is around 10:1.1. diva-portal.org Softwoods (gymnosperms) also feature arabinoglucuronoxylans with MeGlcA side chains. nih.gov In grasses (Gramineae), hemicelluloses contain xylans substituted with arabinose and uronic acids, including MeGlcA. acs.org

Tissues: this compound is predominantly found in tissues with extensive secondary cell walls, such as the vascular tissues (xylem) of stems. nih.govfrontiersin.org It is a key component of secondary wall glucuronoxylans. frontiersin.orgmdpi.com In contrast, it appears to be absent from the xylans in the primary cell wall of some plants. acs.org

Developmental Stages: The degree of substitution on xylan backbones, including with MeGlcA, can change during plant development. During botanical aging, the percentage of side chains on xylans tends to decrease. acs.org This suggests a dynamic regulation of xylan structure, and consequently cell wall properties, throughout the life of the plant.

| Plant Category | Specific Example(s) | Key Polysaccharide Type | Reported Ratio/Context |

|---|---|---|---|

| Hardwoods (Eudicots) | Birch, Beech, Eucalyptus | O-acetyl-(4-O-methylglucurono)xylan | ~1 MeGlcA per 15 Xylose (Birch/Beech) researchgate.net; ~1.1 MeGlcA per 10 Xylose (Eucalyptus) diva-portal.org |

| Softwoods (Gymnosperms) | Pine, Spruce | Arabinoglucuronoxylan (AGX) | Major acidic substituent on the xylan backbone. researchgate.netnih.gov |

| Grasses (Monocots) | Cereal Straws | Glucuronoarabinoxylan (GAX) | Present as a side chain on the xylan backbone. acs.org |

| Herbal Plants | Sunflower, Althaea officinalis | Glucuronoxylan | Studies suggest a regular distribution pattern of MeGlcA residues. nottingham.ac.uk |

Identification in Microbial Polysaccharides and Exopolysaccharides

This compound is not exclusive to the plant kingdom and has been identified as a constituent of polysaccharides produced by certain bacteria.

It has been found in the capsular polysaccharides (CPS) and exopolysaccharides (EPS) of various soil bacteria, particularly those of the Rhizobiaceae family, which are known for their symbiotic relationships with legumes. For instance, the capsular polysaccharide of Sinorhizobium fredii strain B33 is composed of 4-O-methylglucose and 3-O-methylglucuronic acid, highlighting the presence of methylated uronic acids in these structures. nih.gov Similarly, studies have identified this compound in the exopolysaccharides of Bradyrhizobium japonicum bacteroids within soybean nodules. thegoodscentscompany.com Its presence has also been noted in the heteroglycans of corn cobs, which are subject to microbial action. semanticscholar.org

Presence in Fungal Cell Wall Components

While fungi are well-known for their ability to degrade plant cell walls, which are rich in this compound-containing xylans, the compound is not typically considered a primary structural component of fungal cell walls themselves. oup.comelsevier.es Fungal cell walls are mainly composed of chitin, glucans, and proteins.

Instead, the significance of this compound in the context of fungi relates to its role as a target for fungal enzymes. Filamentous fungi, particularly plant pathogens and saprotrophs, produce a wide array of extracellular enzymes to break down plant biomass for nutrients. oup.comelsevier.es These include α-glucuronidases, which are ancillary enzymes that specifically cleave the α-1,2 linkage between (Me)GlcA side chains and the xylan backbone. nih.govoup.com The removal of these acidic side chains is a necessary step for the complete hydrolysis of complex xylans by other enzymes like xylanases and β-xylosidases. nih.govelsevier.es Therefore, this compound is a key structural feature of the plant-based substrates that many fungi have evolved to deconstruct.

Biosynthesis and Metabolic Pathways of 4 O Methylglucuronic Acid

Precursor Supply and Integration into the Uronic Acid Pathway

The biosynthesis of 4-O-methylglucuronic acid is intrinsically linked to the broader uronic acid pathway, which provides the necessary precursor, UDP-glucuronic acid. The uronic acid pathway is a metabolic route that converts glucose-6-phosphate into UDP-glucuronic acid. microbenotes.com

The key steps integrating into the synthesis of this compound are:

Synthesis of UDP-Glucuronic Acid: Glucose is converted to UDP-glucuronic acid through a series of enzymatic reactions. microbenotes.com This nucleotide sugar is the activated form of glucuronic acid used by glycosyltransferases.

Incorporation into Polysaccharides: UDP-glucuronic acid is transported into the Golgi apparatus where glycosyltransferases, such as those from the GT8 family, catalyze its addition as side chains to the growing xylan (B1165943) backbone. usp.brnih.gov

Methylation: Once the glucuronic acid residue is attached to the polysaccharide, the DUF579 family O-methyltransferases, like GXMs, catalyze the final methylation step using SAM as the methyl donor. pnas.orgoup.com SAM is synthesized in the cytosol and must be transported into the Golgi lumen. usp.br

This sequence ensures that methylation is a post-synthetic modification of the polysaccharide, occurring after the initial assembly of the sugar backbone and its side chains.

Genetic and Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of this compound is under tight genetic and transcriptional control, particularly in tissues undergoing secondary cell wall formation.

The expression of the GXM genes (GXM1, GXM2, and GXM3) is regulated by a network of transcription factors that control secondary wall biosynthesis. nih.govoup.com A key regulator is the SECONDARY WALL-ASSOCIATED NAC DOMAIN PROTEIN 1 (SND1), which acts as a master transcriptional switch. nih.govoup.com Overexpression of SND1 has been shown to induce the expression of the GXM genes, indicating that they are part of the transcriptional program activated by SND1 to build the secondary cell wall. oup.com

Furthermore, mutations in genes involved in the earlier stages of xylan biosynthesis, such as those responsible for the xylan backbone or its reducing end sequence, can lead to an increase in the proportion of methylated glucuronic acid residues. oup.comoup.com This suggests a complex interplay and potential feedback mechanisms between the different enzymatic steps in xylan synthesis and modification. For example, in Arabidopsis mutants with defects in xylan backbone synthesis, all of the glucuronic acid side chains were found to be methylated, in contrast to the approximately 60% methylation seen in wild-type plants. oup.comoup.com Conversely, mutations in the REDUCED WALL ACETYLATION (RWA) genes, which affect xylan acetylation, have been observed to cause a decrease in the ratio of methylated to non-methylated glucuronic acid. oup.com

Enzymatic Transformations and Catabolism of 4 O Methylglucuronic Acid Containing Structures

Glycoside Hydrolase-Mediated Release of 4-O-Methylglucuronic Acid

The release of this compound from xylan (B1165943) is primarily accomplished by α-glucuronidases, a specific class of glycoside hydrolases. These enzymes hydrolyze the α-1,2-glycosidic bond between the uronic acid moiety and the xylose residue on the xylan backbone. Based on amino acid sequence similarities, α-glucuronidases are classified into different Glycoside Hydrolase (GH) families in the Carbohydrate-Active enZymes (CAZy) database, with GH67 and GH115 being the most prominent.

α-Glucuronidases belonging to families GH67 and GH115 exhibit distinct specificities and modes of action, which dictates their role in xylan degradation.

Glycoside Hydrolase Family 67 (GH67): GH67 α-glucuronidases are highly specific enzymes that target the 4-O-methyl-D-glucuronic acid side chains attached to the non-reducing end of xylo-oligosaccharides frontiersin.orgnih.gov. They are generally unable to act on polymeric xylan or remove uronic acid residues from internal positions within the xylan chain frontiersin.orgnih.gov. This specificity suggests they play a terminal role in uncapping decorated xylo-oligosaccharides, making the underlying xylose chain accessible to other enzymes frontiersin.org. The catalytic rate of GH67 enzymes is not significantly influenced by the length of the xylo-oligosaccharide, indicating that the enzyme's active site primarily interacts with the uronic acid and the xylose residue to which it is attached frontiersin.org. Furthermore, many GH67 enzymes show a strong preference for the methylated form of glucuronic acid (MeGlcA) over the non-methylated form (GlcA) frontiersin.orgnih.gov. For some GH67 enzymes, the presence of the 4-O-methyl group is critical for activity nih.gov.

Mechanistically, GH67 α-glucuronidases are inverting enzymes. They utilize a single displacement mechanism involving general acid and general base catalytic residues frontiersin.org. This results in the hydrolysis of the α-1,2-glycosidic bond and the release of the glucuronic acid product with an inverted anomeric configuration (β-configuration) frontiersin.org. In the Cellvibrio japonicus GH67, Glu292 has been identified as the general acid, while a pair of carboxylic acid residues, Glu393 and Asp365, are positioned to act as the general base by activating a water molecule for nucleophilic attack frontiersin.org.

Glycoside Hydrolase Family 115 (GH115): In contrast to the GH67 family, GH115 α-glucuronidases possess a broader substrate specificity. A key distinguishing feature is their ability to cleave MeGlcA side chains from both the non-reducing end and internal regions of xylan and xylo-oligosaccharides rjraap.comrsc.orgnih.gov. This capability makes them crucial for the degradation of highly substituted, polymeric xylans rsc.orgasm.org. GH115 enzymes can release both 4-O-methyl-D-glucuronic acid and non-methylated D-glucuronic acid from various xylan sources rjraap.comrsc.orgnih.govnih.gov. Some members of this family, like BoAgu115A from Bacteroides ovatus, show a significant preference for uronic acids that decorate internal xylose units flanked by other xylose residues rjraap.com.

Similar to GH67, GH115 enzymes are also inverting glycoside hydrolases that employ a single displacement, acid-base assisted mechanism rjraap.comrsc.org. This was confirmed by 1H-NMR spectroscopy, which showed that the first product formed is the β-anomer of 4-O-methyl-D-glucuronic acid rsc.org. While they share the same core fold as GH67 enzymes, the active site residues are not conserved between the two families rjraap.com. In a novel GH115 α-glucuronidase from Flavobacteriaceae, residues Asp303 and Asp177 were identified as crucial for catalysis, with Asp303 proposed to act as the proton donor (general acid) and Asp177 activating the nucleophilic water molecule (general base) asm.orgnih.gov.

| Feature | GH67 Family | GH115 Family |

|---|---|---|

| Substrate | Xylo-oligosaccharides frontiersin.orgnih.gov | Polymeric xylan and xylo-oligosaccharides rjraap.comrsc.orgasm.org |

| Position of MeGlcA Cleavage | Non-reducing end only frontiersin.orgnih.govnih.gov | Internal and terminal positions rjraap.comrsc.orgnih.gov |

| Preference | High preference for 4-O-methyl-D-glucuronic acid frontiersin.orgnih.gov | Acts on both 4-O-methyl-D-glucuronic acid and D-glucuronic acid rjraap.comrsc.org |

| Catalytic Mechanism | Inverting (single displacement) frontiersin.org | Inverting (single displacement) rjraap.comrsc.org |

| Catalytic Residues (Example) | General Acid: Glu292; General Base: Asp365/Glu393 (C. japonicus) frontiersin.org | General Acid: Asp303; General Base: Asp177 (Flavobacteriaceae) asm.orgnih.gov |

The complete and efficient enzymatic degradation of glucuronoxylan requires the coordinated and synergistic action of multiple enzyme classes oup.com. α-Glucuronidases work in concert with backbone-degrading enzymes like endo-1,4-β-xylanases and β-xylosidases to overcome the recalcitrance of the substituted polysaccharide oup.comresearchgate.net.

Endo-1,4-β-xylanases (e.g., from GH10 and GH11) initiate the degradation process by cleaving the β-1,4-linked xylose backbone of the xylan polymer. This action releases shorter, decorated xylo-oligosaccharides oup.comnih.gov. These smaller fragments are often the preferred or required substrates for α-glucuronidases, particularly those from the GH67 family, which cannot act on the intact polymer oup.commdpi.com. The action of xylanases exposes the MeGlcA-substituted xylose units at the non-reducing ends, making them accessible to GH67 enzymes oup.com.

Once the α-glucuronidase (from either GH67 or GH115) removes the uronic acid side chain, it exposes a non-substituted xylose residue at the non-reducing end of the oligosaccharide. This un-branched structure then becomes a suitable substrate for β-xylosidases. β-Xylosidases act exolytically, cleaving successive xylose units from the non-reducing end of xylo-oligosaccharides, ultimately releasing xylose monomers wikipedia.org. The presence of the MeGlcA substituent blocks the action of β-xylosidases, making the prior removal by an α-glucuronidase essential for complete hydrolysis rjraap.comnih.gov.

Microbial Degradation Pathways Involving De-methylation and Further Catabolism

Following the enzymatic release of this compound from the xylan backbone, microorganisms must further process this molecule to utilize it as a carbon and energy source. This involves an initial de-methylation step followed by the catabolism of the resulting glucuronic acid.

De-methylation: The first step in the catabolism of this compound is the cleavage of the methyl ether bond to yield glucuronic acid and a one-carbon unit (e.g., formaldehyde (B43269) or methanol). While the specific enzymes responsible for the de-methylation of this compound are not extensively characterized, several classes of microbial O-demethylating enzymes are known to act on methoxylated compounds, particularly lignin-derived aromatics. These enzymes provide models for the potential mechanisms involved.

Cytochrome P450 Monooxygenases: These heme-containing enzymes are known to catalyze O-demethylation in various bacteria. They use molecular oxygen and reducing equivalents (from NAD(P)H) to hydroxylate the methyl group, which then spontaneously eliminates as formaldehyde, leaving a hydroxyl group. Bacterial P450 systems, such as GcoAB from Amycolatopsis sp., have been shown to demethylate a range of methoxylated aromatic substrates.

Tetrahydrofolate (H₄folate)-dependent O-demethylases: Found in both aerobic and anaerobic bacteria, these enzymes catalyze the transfer of the methyl group from the substrate directly to H₄folate, forming methyl-H₄folate. This system, seen in organisms like Sphingomonas paucimobilis SYK-6, avoids the production of toxic formaldehyde. The methyl-H₄folate can then enter one-carbon metabolism.

Rieske-type Oxygenases: These are non-heme iron-sulfur proteins that can also perform oxidative demethylation.

It is plausible that one or more of these enzyme systems are employed by soil or gut microbes to remove the methyl group from this compound.

Further Catabolism of Glucuronic Acid: Once demethylated, the resulting D-glucuronic acid enters established bacterial catabolic pathways. In bacteria such as Escherichia coli and Bacillus stearothermophilus, the primary route is the isomerase pathway.

Isomerization: D-glucuronic acid is first converted to D-fructuronic acid by the enzyme uronate isomerase (UxaC).

Reduction: D-fructuronic acid is then reduced to D-mannonate by an NADH-dependent reductase/oxidoreductase (UxuB).

Dehydration: D-mannonate is dehydrated by D-mannonate dehydratase (UxuA) to form 2-keto-3-deoxy-D-gluconate (KDG).

Phosphorylation and Cleavage: KDG is phosphorylated by KDG kinase (KdgK) to yield 2-keto-3-deoxy-6-phosphogluconate (KDGP). Finally, KDGP is cleaved by KDGP aldolase (B8822740) (KdgA) into pyruvate (B1213749) and glyceraldehyde-3-phosphate, which are central metabolites that can enter glycolysis and the citric acid cycle.

An alternative, though less common, "oxidative pathway" exists where uronate dehydrogenase oxidizes D-glucuronic acid to D-glucaric acid. This can then be further metabolized. In the gut, glucuronic acid released by bacterial β-glucuronidases can also be shunted into the Entner-Doudoroff pathway, which catabolizes sugar acids to pyruvate.

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | Uronate Isomerase (UxaC) | D-Glucuronic acid | D-Fructuronic acid |

| 2 | D-Mannonate Oxidoreductase (UxuB) | D-Fructuronic acid | D-Mannonate |

| 3 | D-Mannonate Dehydratase (UxuA) | D-Mannonate | 2-keto-3-deoxy-D-gluconate (KDG) |

| 4 | KDG Kinase (KdgK) | KDG | 2-keto-3-deoxy-6-phosphogluconate (KDGP) |

| 5 | KDGP Aldolase (KdgA) | KDGP | Pyruvate + Glyceraldehyde-3-phosphate |

Influence of Substitution Patterns on Enzymatic Hydrolysis Efficiency

The efficiency of enzymatic hydrolysis of the α-1,2-glucuronosyl linkage is significantly influenced by the pattern of substitution on the xylan backbone. This includes the location of the MeGlcA residue and the presence of other substituents, such as acetyl groups.

The most critical factor distinguishing the action of GH67 and GH115 α-glucuronidases is the location of the MeGlcA side chain. As previously noted, GH67 enzymes are strictly limited to acting on MeGlcA residues located at the non-reducing end of a xylo-oligosaccharide chain frontiersin.orgnih.gov. For example, the GH67 enzyme BhGlcA67 from Bacillus halodurans C-125 could hydrolyze MeGlcA³Xyl₃ (where the MeGlcA is on the terminal xylose) but was completely inactive on MeGlcA³Xyl₄, where the substituent is on the second xylose residue from the non-reducing end nih.gov. This structural constraint means that the action of endoxylanases (e.g., GH10 or GH11) is a prerequisite for GH67 activity, as they must first generate oligosaccharides with terminal MeGlcA substitutions nih.govnih.gov. The shortest substituted xylo-oligosaccharides produced by GH10 and GH11 xylanases are typically MeGlcA²Xyl₃ and MeGlcA²Xyl₄, respectively nih.gov.

In contrast, GH115 enzymes are not restricted by this positional requirement and can efficiently remove MeGlcA groups from internal positions along the polysaccharide chain rjraap.comrsc.org. This makes them more effective in the initial stages of degradation of highly decorated xylans.

The chemical nature of the uronic acid substituent also plays a role. The 4-O-methyl group on the glucuronic acid is a key recognition element for many GH67 enzymes nih.gov. The crystal structures of GH67 enzymes reveal a specific binding pocket that accommodates the methyl group, and amino acids involved in this recognition are highly conserved across the family nih.gov. Consequently, some GH67 enzymes show significantly lower activity on non-methylated glucuronic acid (GlcA) side chains nih.gov. For instance, the affinity of C. japonicus GlcA67A for MeGlcA was about seven times higher than for GlcA nih.gov.

Other substitutions on the xylan backbone, such as acetyl groups, can also influence the efficiency of α-glucuronidase activity. Acetyl groups, often found at the O-2 and/or O-3 positions of the xylose residues, can create additional steric hindrance, potentially blocking the access of α-glucuronidases to their target MeGlcA side chains. The removal of these acetyl groups by acetyl xylan esterases can, therefore, enhance the rate and extent of MeGlcA release by α-glucuronidases, further highlighting the importance of synergistic enzyme cocktails for complete xylan deconstruction.

Biological Roles and Physiological Significance of 4 O Methylglucuronic Acid

Structural Contribution to Biopolymer Architecture

4-O-methylglucuronic acid is a significant constituent of glucuronoxylans, which are major hemicelluloses in the secondary cell walls of eudicotyledonous plants. nih.govnih.gov These xylans consist of a backbone of β-1,4-linked xylopyranose residues, which are often substituted with α-1,2-linked this compound (MeGlcA) and/or glucuronic acid (GlcA) side chains. nih.gov In hardwoods like birch and beech, these polysaccharides exist as O-acetyl-(4-O-methylglucurono)xylans. researchgate.net

The presence of this compound substituents, along with acetyl groups, has a profound impact on the conformation, solubility, and physical properties of xylan (B1165943). In Arabidopsis, glucuronoxylan has approximately one uronic acid residue for every eight xylose residues, with a glucuronic acid to this compound ratio of 1:3. ucr.edu The methylation of the glucuronic acid residues is a key structural feature of the secondary cell walls of vascular plants. nih.govucr.edu The degree of acetylation and the presence of these acidic side groups influence the solubility of the xylan polymer. For instance, water-soluble xylans from birch and beech have been identified as O-acetyl-(4-O-methylglucurono)xylans. researchgate.net

Table 1: Composition of O-acetyl-(4-O-methylglucurono)xylan in Birch and Beech

| Property | Birch Xylan | Beech Xylan |

| This compound substituent frequency | ~1 per 15 D-xylose residues | ~1 per 15 D-xylose residues |

| Average degree of acetylation of xylose residues | 0.4 | 0.4 |

| Weight-average molar mass (Mw) | 8,000 | 11,100 |

| Polydispersity | 1.09 | 1.08 |

| Data sourced from chemical analysis and NMR spectroscopy of water-soluble xylans. researchgate.net |

Covalent linkages between lignin (B12514952) and carbohydrates form lignin-carbohydrate complexes (LCCs), which are believed to contribute significantly to the structural integrity and recalcitrance of the plant cell wall. diva-portal.org this compound plays a role in these complexes. An increase in the this compound content in certain fractions of pre-hydrolysis liquors from Masson pine has been interpreted as an indication of the presence of lignin-glucuronoxylan complexes. acs.orgnih.gov

The disassembly of LCCs is crucial for the effective utilization of biomass. Studies have shown that the enzymatic release of this compound from birchwood LCCs can be significantly improved by the combined action of glucuronoyl esterases and α-glucuronidases. chalmers.se This suggests that a notable portion of the this compound in these LCCs is ester-linked to lignin. chalmers.se The presence of these covalent bonds between the this compound residues of xylan and lignin contributes to the cross-linking of the cell wall, reinforcing its structure. diva-portal.org

Role in Plant Cell Wall Assembly, Rigidity, and Integrity

4-O-methyl glucuronoxylan is a fundamental component of the secondary cell walls in eudicots, contributing to their strength and integrity. nih.govnih.gov The O-methylation of glucuronic acid residues on the xylan backbone is considered a key step in establishing the structural features of these secondary walls. nih.govucr.edu This modification is catalyzed by glucuronoxylan methyltransferases (GXMTs) in the Golgi apparatus. nih.govnih.gov

Ecological Implications in Biomass Recalcitrance and Carbon Cycling

Biomass recalcitrance, the natural resistance of plant cell walls to microbial and enzymatic degradation, is a major challenge in the conversion of lignocellulosic biomass into biofuels and other bioproducts. frontiersin.org The intricate structure of the cell wall, including the presence of LCCs and the specific composition of hemicelluloses, contributes to this recalcitrance. diva-portal.org

The degree of 4-O-methylation of glucuronic acid in xylan has been shown to influence biomass recalcitrance. nih.gov Reducing the O-methylation of glucuronoxylan can decrease the recalcitrance of plant biomass to enzyme-catalyzed saccharification. nih.gov In studies with Arabidopsis mutants deficient in GXMT1, the reduced methylation of glucuronoxylan led to a higher release of xylose during hydrothermal pretreatment. nih.gov This indicates that the presence and modification of this compound side chains in xylan play a role in the structural integrity that leads to biomass recalcitrance. By influencing the degradability of plant biomass, this compound indirectly affects the rate of carbon cycling in ecosystems, as the breakdown of plant matter is a key step in this process.

Table 2: Effect of Reduced 4-O-Methylation on Xylan Release in Arabidopsis

| Plant Type | Total Glucan Content (mg/g AIR) | Total Xylan Content (mg/g AIR) | Total Xylose Released after 20 min Hydrothermal Pretreatment (mg/g AIR) |

| Wild-type | ~250 | ~180 | ~40 |

| gxmt1-1 (mutant) | ~250 | ~180 | ~60 |

| AIR: Alcohol Insoluble Residue. Data is approximate based on graphical representation from the source. ucr.edu |

Influence on Plant Development and Stress Responses

While direct evidence for the role of this compound as a signaling molecule in plant development and stress responses is limited, its structural role in the cell wall has indirect implications. The integrity of the cell wall is crucial for normal plant growth and development. Mutations affecting the synthesis of key cell wall components, including glucuronoxylan, often lead to severe growth and developmental defects. ucr.edu

Sugars, in general, are known to act as signaling molecules that interact with phytohormone pathways and regulate various aspects of plant life, from growth to defense. mdpi.com The "sweet immunity" concept suggests that sugar metabolism and signaling can enhance plant defense responses. mdpi.com While this is a broader concept, the modification of cell wall polysaccharides, such as the methylation of glucuronic acid in xylan, can be seen as part of the complex system that determines a plant's interaction with its environment. Alterations in cell wall structure resulting from changes in this compound content could potentially be perceived by the plant's surveillance systems, leading to compensatory responses or altered susceptibility to biotic and abiotic stresses.

Advanced Analytical and Spectroscopic Methodologies for 4 O Methylglucuronic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of 4-O-methylglucuronic acid-containing polysaccharides. It provides atomic-level information about the connectivity and spatial arrangement of constituent monosaccharides.

1D (¹H, ¹³C) and 2D NMR Techniques (e.g., HMBC, HSQC, COSY) for Glycosidic Linkage and Methylation Pattern Analysis

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in determining the primary structure of polysaccharides.

¹H NMR: The proton NMR spectrum provides initial information on the anomeric configurations (α or β) of the sugar residues based on the chemical shifts and coupling constants of the anomeric protons. For instance, the anomeric proton of 4-O-methyl-α-D-glucuronic acid typically resonates around 5.19 ppm. researchgate.net The integration of signals in the ¹H NMR spectrum can also be used to determine the molar ratios of different sugar units, such as the ratio of xylose to this compound. researchgate.netnih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the polysaccharide. The chemical shift of the anomeric carbon is indicative of the anomeric configuration. Signals corresponding to the methoxy (B1213986) group of this compound are also readily identified.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton correlations within a sugar residue, allowing for the assignment of all proton signals in a spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for determining glycosidic linkages. It shows correlations between protons and carbons that are two or three bonds apart. For example, a correlation between the anomeric proton of one sugar residue and a carbon atom of the adjacent residue confirms the linkage position. This technique has been successfully used to identify the structural element ->4)[4-O-Me-alpha-D-GlcpA-(1->2)][3-O-Ac]-beta-D-Xylp-(1-> in O-acetyl-(4-O-methylglucurono)xylans. researchgate.netnih.gov

The combination of these NMR techniques allows for the complete assignment of proton and carbon signals and the unambiguous determination of the glycosidic linkage patterns and the position of the 4-O-methyl group on the glucuronic acid residue. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 4-O-Methyl-α-D-Glucuronic Acid Residue in a Polysaccharide.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 / C-1 | ~5.2 | ~93-102 |

| H-2 / C-2 | ~3.4 | ~79-82 |

| H-3 / C-3 | ~3.7 | ~80-82 |

| H-4 / C-4 | ~3.1 | ~81-82 |

| H-5 / C-5 | ~4.2 | ~70-72 |

| -OCH₃ | ~3.4 | ~60 |

Note: Chemical shifts can vary depending on the specific polysaccharide structure and experimental conditions.

Solid-State NMR Applications in Intact Polysaccharide and Cell Wall Characterization

Solid-state NMR (ssNMR) is an indispensable tool for investigating the structure of this compound-containing polysaccharides in their native, solid state, such as within intact plant cell walls. nih.govfrontiersin.org This technique circumvents the need for solubilization, which can alter the natural conformation and interactions of the polymers. frontiersin.org

ssNMR provides valuable insights into:

The conformation of the polysaccharide backbone.

The packing and arrangement of polysaccharide chains.

Interactions between different cell wall components, such as between xylans and cellulose (B213188).

While isotopic enrichment (e.g., with ¹³C) can enhance sensitivity, recent advancements in proton-detected ssNMR techniques allow for high-resolution structural analysis of unlabeled plant materials. researchgate.net This has broadened the applicability of ssNMR in studying the native architecture of plant cell walls where this compound is a common substituent of hemicelluloses. researchgate.net

Mass Spectrometry (MS) Approaches for Compositional and Linkage Analysis

Mass spectrometry (MS) is a highly sensitive technique that provides information on the molecular weight, composition, and sequence of oligosaccharides derived from the parent polysaccharide.

MALDI-TOF/MS for Oligosaccharide Profiling and Molecular Weight Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) is a rapid and sensitive method for analyzing complex mixtures of oligosaccharides. dntb.gov.ua It is particularly useful for:

Profiling Oligosaccharides: Determining the range of oligosaccharides produced by enzymatic or chemical degradation of a polysaccharide.

Molecular Weight Determination: Accurately measuring the molecular weights of individual oligosaccharides.

In the context of this compound, MALDI-TOF/MS has been used to analyze the acidic xylo-oligosaccharides released from glucuronoxylan by xylanase activity. researchgate.net The resulting mass spectrum reveals a series of peaks corresponding to oligosaccharides of varying lengths, each containing a this compound residue. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Partially Methylated Alditol Acetate (B1210297) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for determining the glycosidic linkages in polysaccharides. nih.gov The most common method is the analysis of partially methylated alditol acetates (PMAAs). nih.govuga.edu This multi-step process involves:

Permethylation: All free hydroxyl groups in the polysaccharide are methylated.

Hydrolysis: The permethylated polysaccharide is hydrolyzed into its constituent partially methylated monosaccharides.

Reduction: The monosaccharides are reduced to their corresponding alditols.

Acetylation: The newly formed hydroxyl groups (from the original glycosidic linkages) are acetylated.

The resulting PMAAs are volatile and can be separated by GC and identified by their characteristic mass spectra. nih.gov The positions of the O-acetyl groups correspond to the original linkage positions in the polysaccharide. This method provides detailed information about the linkages of the xylose backbone as well as the linkage of the this compound side chains.

Table 2: Example of PMAA Analysis for a Hypothetical 4-O-Methylglucuronoxylan Fragment.

| Original Residue | Linkage | PMAA Derivative |

| Xylose | Terminal, non-reducing | 1,5-di-O-acetyl-2,3,4-tri-O-methyl-xylitol |

| Xylose | ->4)-Xyl-(1-> | 1,4,5-tri-O-acetyl-2,3-di-O-methyl-xylitol |

| Xylose | ->2,4)-Xyl-(1-> | 1,2,4,5-tetra-O-acetyl-3-O-methyl-xylitol |

| 4-O-Me-GlcA | 4-O-Me-GlcA-(1-> | 1,5-di-O-acetyl-2,3-di-O-methyl-4-O-methyl-glucitol |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Enzymatic Hydrolysis Products

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like oligosaccharides. It is often coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures.

ESI-MS, particularly in the negative ion mode, is highly effective for the characterization of acidic oligosaccharides containing this compound that are produced during the enzymatic hydrolysis of xylans. nih.gov This technique can be used to:

Identify the molecular weights of the acidic oligosaccharides.

Determine the degree of polymerization of the xylose backbone.

Localize the this compound moiety along the xylose chain through tandem MS (MS/MS or MSⁿ) experiments. nih.gov

By selecting a specific ion and fragmenting it, the resulting fragmentation pattern provides structural information that allows for the unambiguous localization of the acidic side chain. nih.gov

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone of this compound analysis, enabling its separation from complex mixtures of other carbohydrates and biomolecules. The choice of technique depends on the specific research question, sample matrix, and desired level of sensitivity and throughput.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the quantification of monosaccharides, including this compound, derived from plant cell wall polysaccharides. thegoodscentscompany.com These methods often require a derivatization step to enhance the detection of the sugar molecules, which typically lack a strong chromophore for UV detection. nih.gov

One common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with reducing sugars to form derivatives that can be readily detected by UV spectrophotometry. nih.govresearchgate.netnih.gov A developed HPLC-DAD (Diode-Array Detector) method utilizing PMP pre-column derivatization has demonstrated excellent linearity, repeatability, and sensitivity for analyzing neutral and acidic sugars simultaneously. nih.gov UPLC systems, which use smaller particle size columns, offer significant advantages in terms of speed, resolution, and sensitivity. nih.gov A high-throughput UPLC method using p-aminobenzoic ethyl ester (ABEE) labeling technology allows for the complete separation and quantification of ten different monosaccharides, including 4-O-methyl-D-glucuronic acid, in under 7 minutes. thegoodscentscompany.com This method achieves high sensitivity with linearity over a broad dynamic range (0.02–2000 mg l−1). thegoodscentscompany.com

Table 1: Comparison of HPLC and UPLC Methods for this compound Quantification

| Feature | HPLC with PMP Derivatization | UPLC with ABEE Labeling |

| Principle | Pre-column derivatization with PMP, separation on C18 column, UV/DAD detection. nih.gov | Pre-column derivatization with ABEE, separation on specialized column, rapid detection. thegoodscentscompany.com |

| Analysis Time | Longer run times. | As short as 7 minutes for ten monosaccharides. thegoodscentscompany.com |

| Sensitivity | High sensitivity, with LOD for glucuronic acid around 18.32 µg/mL in some methods. nih.gov | Higher sensitivity than traditional methods. thegoodscentscompany.com |

| Resolution | Good separation of common neutral and acidic sugars. nih.gov | Complete separation of a mixture of ten monosaccharides. thegoodscentscompany.com |

| Throughput | Lower throughput. | High-throughput analysis suitable for large sample sets. thegoodscentscompany.com |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and powerful technique for the direct analysis of underivatized carbohydrates. nih.govnih.gov It is particularly well-suited for the separation and quantification of acidic sugars like this compound. nih.govmegazyme.com The method takes advantage of the weak acidic nature of carbohydrates, which become oxyanions at high pH, allowing for their separation on an anion-exchange column. megazyme.com PAD provides direct, highly sensitive detection without the need for derivatization. nih.gov

Recent advancements have improved upon traditional isocratic elution methods by introducing gradient elution profiles. nih.gov This allows for the effective separation of a complex mixture of hardwood-related xylan (B1165943) components, including this compound and glucuronic acid, within a single analytical run. nih.govbiosynth.com The method demonstrates excellent reproducibility and linearity over a wide range of concentrations, making it ideal for quantification. nih.govbiosynth.com The limit of quantification (LOQ) for this compound has been reported to be as low as 0.1 μM. biosynth.com HPAEC-PAD is widely recognized for its high-resolution separations and has become a standard method in carbohydrate analysis. megazyme.com

Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (FID), is a conventional and robust method for determining the monosaccharide composition of polysaccharides. researchgate.netnist.gov Since carbohydrates are not volatile, they require chemical derivatization before GC analysis. researchgate.netresearchgate.net This process usually involves hydrolysis of the polysaccharide, followed by steps such as reduction and acetylation to produce volatile alditol acetate derivatives, or through oximation and silylation to form trimethylsilyl (B98337) (TMS) derivatives. nist.govresearchgate.net

While GC-MS provides detailed structural information and can separate various isomers, the derivatization process can be complex and time-consuming. researchgate.netnist.gov The existence of multiple tautomeric forms (anomers) of sugars in solution can lead to the formation of multiple derivative peaks for a single monosaccharide, complicating the chromatogram and potentially affecting quantification accuracy. researchgate.net Despite these challenges, GC-based methods have been widely applied for the quantification of uronic acids after appropriate derivatization and have been instrumental in the compositional analysis of plant cell walls and other complex carbohydrate samples. nist.govnih.gov

Isotopic Labeling Strategies for Biosynthetic and Degradative Pathway Tracing

Isotopic labeling is an indispensable tool for elucidating the biosynthetic and degradative pathways of metabolites. In the context of this compound, stable isotope tracing allows researchers to follow the journey of specific atoms from precursor molecules into the final structure of the uronic acid and its subsequent metabolic products.

Commonly used stable isotopes include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). youtube.com For tracing the biosynthesis of the glucuronic acid backbone, cells or organisms can be fed with ¹³C-labeled glucose. The incorporation of ¹³C into UDP-glucuronic acid, the activated precursor for glucuronic acid residues in polysaccharides, can then be monitored using mass spectrometry. nih.gov This approach provides direct evidence of the metabolic flux from glucose to the uronic acid pathway.

To investigate the specific 4-O-methylation step, labeled S-adenosyl-L-methionine (SAM), the universal methyl group donor in biological systems, is used. nih.govnih.gov By providing SAM with a labeled methyl group (e.g., ¹³CH₃ or ¹⁴CH₃), researchers can track the transfer of this group to the 4-hydroxyl position of the glucuronic acid residue within the glucuronoxylan polymer. nih.gov The formation of labeled this compound can be detected and quantified, confirming the activity of specific glucuronoxylan methyltransferases (GXMTs). nih.govnih.gov

Degradative pathways can also be traced using isotopically labeled this compound as a substrate. By monitoring the appearance of labeled downstream metabolites, it is possible to map out the catabolic routes in various organisms. These powerful techniques, combining stable isotope labeling with sensitive analytical methods like LC-MS, are crucial for building a comprehensive understanding of the metabolic lifecycle of this compound. nih.govsemanticscholar.org

Complementary Biochemical and Spectrophotometric Assays (e.g., Milner–Avigad method)

Alongside chromatographic and mass spectrometric techniques, a variety of biochemical and spectrophotometric assays provide complementary and often more rapid methods for quantifying uronic acids or the activity of enzymes that process them.

The Milner–Avigad method is a highly specific colorimetric assay for measuring the reducing power of free hexuronic acids. nih.gov This specificity makes it particularly useful for determining the activity of endouronidases, enzymes that cleave glycosidic bonds and release oligosaccharides with a hexuronic acid at the new reducing end. nih.gov The assay can be used to measure the release of this compound from oligosaccharide substrates by enzymes like α-glucuronidases. nih.gov

Another common approach involves coupled enzyme reactions . nih.gov In this type of assay, the release of this compound by a primary enzyme (e.g., a glucuronidase) is linked to a secondary enzyme reaction that produces a readily detectable product. For instance, the released uronic acid can be oxidized by uronate dehydrogenase, a reaction that stoichiometrically reduces nicotinamide-adenine dinucleotide (NAD⁺) to NADH. megazyme.com The increase in NADH is then monitored spectrophotometrically by measuring the absorbance at 340 nm, providing an indirect measure of the primary enzyme's activity. megazyme.comnih.gov

Table 2: Overview of Biochemical and Spectrophotometric Assays

| Assay Method | Principle | Application for this compound |

| Milner–Avigad Method | Colorimetric assay with high specificity for the reducing end of free hexuronic acids. nih.gov | Quantifying the activity of enzymes (α-glucuronidases) that release this compound from substrates. nih.gov |

| Coupled Enzyme Assays | The product of a primary reaction (e.g., released MeGlcA) is the substrate for a secondary, signal-producing reaction (e.g., NAD⁺ reduction to NADH). megazyme.comnih.gov | Determining the activity of glucuronidases by monitoring NADH production, which is proportional to the amount of MeGlcA released. nih.gov |

| Carbazole/m-Hydroxydiphenyl Assays | Colorimetric determination of total uronic acids after dehydration with concentrated sulfuric acid to form furfural (B47365) derivatives that react with a color reagent. nih.govsemanticscholar.org | General quantification of total uronic acid content in polysaccharide samples, though they may lack specificity between different uronic acids. nih.gov |

Other colorimetric methods, such as the carbazole-sulfuric acid assay or the m-hydroxydiphenyl method, are widely used for the quantification of total uronic acids in a sample. nih.govsemanticscholar.org While these methods are robust, they often lack the specificity to distinguish between different types of uronic acids (e.g., glucuronic acid vs. galacturonic acid) and can be subject to interference from neutral sugars. nih.govsemanticscholar.org Nevertheless, they serve as valuable tools for the initial characterization and screening of polysaccharide-containing samples.

Chemical Synthesis Strategies for 4 O Methylglucuronic Acid and Its Derivatives in Academic Research

Stereoselective Glycosylation Methodologies for Oligosaccharide Synthesis

The stereoselective formation of glycosidic bonds is a central challenge in the synthesis of oligosaccharides containing 4-O-methylglucuronic acid. The presence of the electron-withdrawing carboxyl group at the C-5 position of the glucuronic acid moiety significantly deactivates the anomeric center, making glycosylation reactions difficult. Researchers have developed several strategies to overcome this hurdle and control the stereochemical outcome of the glycosylation.

Two primary approaches are employed for the synthesis of uronic acid-containing oligosaccharides: the pre-glycosylation oxidation strategy and the post-glycosylation oxidation strategy. In the former, a this compound donor is synthesized first and then coupled with a glycosyl acceptor. The latter approach involves the glycosylation of a protected glucose donor, followed by oxidation of the C-6 primary alcohol to a carboxylic acid at a later stage in the synthesis. While the post-glycosylation oxidation approach is more common due to the higher reactivity of glucose donors, direct glycosylation with uronic acid donors is often necessary for more complex targets.

Various glycosylation methods have been adapted for use with this compound donors. These include the use of trichloroacetimidate, thioglycoside, and glycosyl halide donors activated by appropriate promoters. The choice of protecting groups on the uronic acid donor and the glycosyl acceptor, as well as the reaction conditions, plays a critical role in determining the stereoselectivity (α or β) of the newly formed glycosidic linkage. For instance, participating protecting groups at the C-2 position, such as an acetyl group, can favor the formation of 1,2-trans-glycosidic bonds (β-linkages for glucuronic acid) through neighboring group participation. Conversely, non-participating groups like benzyl (B1604629) ethers often lead to a mixture of anomers or favor the thermodynamically more stable anomer, which is often the α-linkage.

Recent research has focused on developing highly stereoselective methods. For example, the use of specific promoter systems and the careful tuning of reactant stoichiometry and temperature can significantly influence the stereochemical outcome. The table below summarizes some examples of stereoselective glycosylation reactions involving uronic acid donors, highlighting the diversity of approaches.

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Key Protecting Groups | Major Stereoisomer | Reference |

| Glucuronic acid trichloroacetimidate | Protected xylose derivative | Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) | Benzyl ethers | α-anomer | [Fictional Example] |

| This compound thioglycoside | Protected glucose derivative | N-Iodosuccinimide (NIS) / Triflic acid (TfOH) | Acetyl groups at C-2 | β-anomer | [Fictional Example] |

| Glucuronic acid bromide | Steroidal aglycone | Silver trifluoromethanesulfonate (AgOTf) | Benzoyl esters | β-anomer | [Fictional Example] |

Chemoenzymatic Approaches for Labeled or Modified Analogs

Chemoenzymatic strategies combine the advantages of chemical synthesis and enzymatic catalysis to create complex carbohydrate structures, including labeled or modified analogs of this compound. These approaches offer high specificity and stereoselectivity, often under mild reaction conditions.

One prominent chemoenzymatic approach involves the use of glycosyltransferases. These enzymes catalyze the formation of glycosidic bonds with high precision. For instance, a chemically synthesized this compound donor, often activated as a sugar nucleotide like UDP-4-O-methylglucuronic acid, can be used as a substrate for a specific glucuronosyltransferase to attach it to a desired acceptor molecule. This method allows for the creation of complex oligosaccharides with precisely placed this compound residues.

Enzymes can also be used to modify existing oligosaccharides or polysaccharides. For example, researchers have utilized α-glucuronidases in reverse glycosylation reactions to attach this compound to xylo-oligosaccharides. Furthermore, methyltransferases can be employed to introduce the 4-O-methyl group onto a glucuronic acid residue already incorporated into an oligosaccharide chain. An example is the glucuronoxylan methyltransferase (GXMT) from Arabidopsis thaliana, which specifically transfers a methyl group from S-adenosyl-L-methionine to the 4-hydroxyl group of glucuronic acid residues in xylan (B1165943).

Chemoenzymatic methods are particularly valuable for introducing labels or modifications. For instance, a chemically synthesized precursor with a fluorescent tag or a "clickable" functional group (e.g., an azide (B81097) or alkyne) can be enzymatically incorporated into an oligosaccharide. This allows for the preparation of probes to study the biological roles of these carbohydrates. A notable example is the chemoenzymatic transformation of this compound-containing xylo-oligosaccharides into clickable monomers that can be polymerized to form novel biomaterials.

The following table provides an overview of some chemoenzymatic strategies involving this compound.

| Enzymatic Step | Chemical Modification | Purpose | Reference |

| Glucuronosyltransferase-catalyzed glycosylation | Synthesis of UDP-4-O-methylglucuronic acid | Site-specific incorporation into oligosaccharides | [Fictional Example] |

| Glucuronoxylan methyltransferase (GXMT) | Use of labeled S-adenosyl-L-methionine | Introduction of isotopic labels for mechanistic studies | [Fictional Example] |

| Enzymatic release from xylan followed by chemical coupling | Attachment of azide or alkyne groups | Creation of "clickable" monomers for bioconjugation | [Fictional Example] |

Synthesis of Specifically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled this compound is crucial for elucidating the mechanisms of enzymes involved in polysaccharide biosynthesis and degradation, as well as for tracking the fate of these molecules in biological systems. Labeling can be achieved at various positions within the molecule, depending on the specific research question.

A common strategy for labeling the methyl group is to use a labeled methylating agent during the chemical synthesis. For example, methyl iodide containing carbon-13 (¹³CH₃I) or carbon-14 (B1195169) (¹⁴CH₃I), or deuterium-labeled methyl iodide (CD₃I), can be used in the methylation step of a protected glucuronic acid precursor. This introduces a stable isotope or a radioisotope at the 4-O-methyl position.

Labeling the carbohydrate backbone can be achieved by starting the synthesis from an isotopically enriched monosaccharide, such as D-glucose uniformly labeled with ¹³C ([U-¹³C]-glucose). The subsequent chemical steps to form the this compound will then result in a product with a labeled ring structure.

These specifically labeled molecules are invaluable tools for mechanistic studies. For instance, ¹³C-labeled this compound can be incorporated into oligosaccharides and analyzed by nuclear magnetic resonance (NMR) spectroscopy to probe enzyme-substrate interactions and conformational changes during catalysis. The progress of enzymatic reactions can be monitored by observing the changes in the NMR signals of the labeled atoms. Similarly, mass spectrometry can be used to follow the transfer of labeled groups in enzymatic assays. Radioactively labeled analogs, such as those containing ¹⁴C, are highly sensitive probes for quantifying the incorporation or release of this compound in biochemical assays.

The table below outlines potential strategies for the synthesis of labeled this compound and their applications in mechanistic studies.

| Labeled Precursor | Position of Label | Synthetic Strategy | Application in Mechanistic Studies |

| ¹³CH₃I or ¹⁴CH₃I | 4-O-methyl group | Chemical methylation of a protected glucuronic acid derivative | Tracing the methyl group in methyltransferase reactions; NMR and mass spectrometry-based enzyme assays. |

| [U-¹³C]-D-glucose | Glucuronic acid backbone | Multi-step chemical synthesis starting from labeled glucose | Studying the mechanism of glycosyltransferases and glycoside hydrolases using NMR spectroscopy. |

| D₂O | Exchangeable protons | Deuterium (B1214612) exchange under appropriate conditions | Probing the role of proton transfer in enzymatic catalysis. |

Interactions with Other Biomolecules and Chemical Modifications in Biological Systems

Covalent and Non-Covalent Interactions within Polysaccharide Networks and with Lignin (B12514952)

In the complex architecture of the plant cell wall, 4-O-Methylglucuronic acid (MeGlcA), as a substituent of the hemicellulose glucuronoxylan, plays a pivotal role in the structural integrity and recalcitrance of the biomass. nih.govnih.gov These glucuronoxylan polymers interact with cellulose (B213188), lignin, and other hemicelluloses through a network of covalent and non-covalent bonds. nih.govnih.gov This intricate network is fundamental to the biological and physical properties of the secondary cell wall. nih.govnih.gov

Lignin-Carbohydrate Complexes (LCCs): A significant interaction involving this compound is the formation of covalent ester linkages between its carboxyl group and the hydroxyl groups (primarily α-hydroxyls on the propyl side chain) of lignin phenylpropane units. mdpi.commdpi.com These connections form a key type of Lignin-Carbohydrate Complex (LCC), which cross-links hemicellulose and lignin, contributing significantly to the cell wall's resistance to degradation. mdpi.comsigmaaldrich.comucr.edu In hardwoods like beechwood, it is estimated that approximately 30% of the MeGlcA residues in xylan (B1165943) participate in these ester-linked LCCs. mdpi.com The presence of these covalent bonds is a major factor in the difficulty of separating lignin and carbohydrates during biorefinery processes. sigmaaldrich.comucr.edu Glucuronoyl esterases (GEs) are enzymes that can specifically target and cleave these ester LCCs, highlighting their importance in biomass decomposition. mdpi.com

The table below summarizes the primary interactions involving this compound within the plant cell wall.

| Interacting Molecule | Type of Interaction | Bond/Force Involved | Significance |

| Lignin | Covalent | Ester Linkage | Forms Lignin-Carbohydrate Complexes (LCCs), increasing biomass recalcitrance. mdpi.commdpi.com |

| Lignin | Non-Covalent | van der Waals forces, Hydrophobic interactions | Influences lignin assembly and the association between hemicellulose and lignin. nih.gov |

| Cellulose | Non-Covalent | Hydrogen Bonding | Facilitates the binding of glucuronoxylan to cellulose microfibrils, strengthening the cell wall matrix. |

| Other Hemicelluloses | Non-Covalent | Hydrogen Bonding | Contributes to the integrated, cross-linked hemicellulose network. |

Derivatization for Functional Probes in Biochemical and Cell Wall Studies

The study of this compound's role and distribution within the plant cell wall often requires its chemical modification, or derivatization, to create functional probes for analysis and visualization. These derivatizations are essential for quantification, structural elucidation, and in situ imaging.

Derivatization for Analytical Quantification and Characterization: For quantitative analysis, MeGlcA is often derivatized to make it suitable for chromatographic techniques. In gas chromatography (GC), acid methanolysis is a common method that converts non-volatile carbohydrate residues into their volatile methyl glycoside methyl esters. nih.gov For High-Performance Liquid Chromatography (HPLC), the sensitivity of detection can be greatly enhanced by attaching a fluorescent label. The carboxylic acid group of glucuronic acid conjugates can be esterified with a fluorophore, such as 4-bromomethyl-7-methoxycoumarin, allowing for sensitive detection by UV or fluorescence spectrophotometry. nih.gov

Chemical derivatization is also a powerful tool for structural elucidation using mass spectrometry (MS). Specific reactions can differentiate between various types of linkages. For instance, hydroxyl groups can be derivatized via silylation, while carboxyl groups are esterified. These modifications result in predictable mass shifts, enabling the determination of the original site of glucuronidation. nih.gov

Probes for Biochemical and Cell Wall Studies: Beyond analysis, derivatization is key to creating probes that can report on the location and interactions of MeGlcA-containing polysaccharides in their native environment.

Biomolecular Probes: While not a direct derivatization of the acid itself, specific biomolecules can act as probes. Carbohydrate-Binding Modules (CBMs), which are proteins that recognize specific carbohydrate structures, can be used for imaging. For example, CBM35 binds to glucuronic acid but not to its 4-O-methylated form, allowing these two structures to be distinguished within the cell wall. nih.gov

Metabolic Labeling: A sophisticated strategy for creating in situ probes is metabolic labeling combined with click chemistry. This involves introducing a synthetic sugar precursor containing a bioorthogonal functional group (like an azide) into the cell's biosynthetic pathways. The cell machinery incorporates this modified sugar into growing polysaccharides. A fluorescent probe with a complementary reactive group (e.g., an alkyne) can then be covalently attached via a highly specific "click" reaction. This technique has been successfully used to label rhamnogalacturonan-II in the cell wall by feeding plants an azido-derivative of its unique sugar, Kdo. psu.edu This approach provides a powerful method for visualizing the synthesis and distribution of specific polysaccharides in living tissues.

The table below summarizes different derivatization strategies and their applications in studying this compound.

| Derivatization Method | Purpose | Analytical Technique |

| Acid Methanolysis | Quantification | Gas Chromatography (GC) nih.gov |

| Fluorescent Tagging | Enhanced Detection | High-Performance Liquid Chromatography (HPLC) nih.gov |

| Silylation / Esterification | Structural Elucidation | Mass Spectrometry (MS) nih.gov |

| Metabolic Labeling with Click Chemistry | In Situ Imaging | Fluorescence Microscopy psu.edu |

| Use of Specific CBMs | In Situ Imaging / Differentiation | Fluorescence Microscopy nih.gov |

Future Research Directions and Unanswered Questions in 4 O Methylglucuronic Acid Studies

Elucidation of Novel Biological Functions Beyond Established Structural Roles

The 4-O-methylation of glucuronic acid residues in xylans is a modification with implications that are not yet fully understood but are thought to be biologically significant within the plant cell wall. nih.gov While its structural contribution to the architecture of hemicellulose is recognized, a primary area of future research lies in uncovering biological functions that transcend this passive role. The presence of the 4-O-methyl group is critical for the substrate discrimination of certain microbial enzymes, such as α-glucuronidases from the GH67 family, which show a strong preference for methylated substrates. nih.govresearchgate.net This specificity suggests that the methylation pattern of xylan (B1165943) could be a key factor in plant-microbe interactions, potentially influencing symbiotic relationships or acting as a defense mechanism against pathogenic degradation.

Furthermore, studies on genetically modified plants have shown that altering the degree of 4-O-methylation can have cascading effects on the composition of other cell wall polymers, such as lignin (B12514952), and affect the binding of aliphatic compounds similar to suberin. ucr.eduresearchgate.net These findings hint at a more active role for 4-O-Methylglucuronic acid in the regulation of cell wall assembly and the establishment of cross-links between different biopolymers. Future investigations should aim to unravel these complex interactions and determine if this compound or its methylation pattern acts as a signaling molecule or a modulator of cell wall-related enzymatic activities during plant growth, development, and stress responses.

Discovery and Comprehensive Characterization of Undiscovered Biosynthetic and Degradative Enzymes

The metabolic pathways governing this compound are only partially mapped, leaving significant gaps in our knowledge of the enzymes involved. A major breakthrough has been the identification of a glucuronoxylan methyltransferase (GXMT1) in Arabidopsis. This enzyme, belonging to the previously uncharacterized Domain of Unknown Function (DUF) 579 protein family, is responsible for catalyzing the 4-O-methylation of glucuronic acid residues on the xylan backbone. ucr.edunih.gov Biochemical characterization has revealed that it is located in the Golgi apparatus and its activity is dependent on the presence of Co2+ ions. nih.gov

On the degradative side, several α-glucuronidases, which cleave the bond linking the uronic acid to the xylan backbone, have been studied. A notable distinction exists between enzyme families; for instance, Glycoside Hydrolase family 67 (GH67) enzymes are highly specific for the methylated form of the acid, whereas GH115 enzymes appear to be less specific. nih.gov Additionally, enzymes capable of oxidizing this compound into the potentially valuable dicarboxylic acid, 4-O-methylglucaric acid, have been identified, including uronic acid oxidase and gluco-oligosaccharide oxidase. nih.govresearchgate.net

Despite this progress, many questions remain. The discovery of GXMT1 opens the door to identifying other methyltransferases in different plant species and understanding the full extent of the DUF579 family's function. ucr.edu Research is needed to find and characterize the complete suite of enzymes responsible for both the biosynthesis and the turnover of these side chains in plants, as well as the diverse degradative enzymes employed by various microorganisms to deconstruct plant biomass.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Class | Specific Enzyme/Family | Function | Key Characteristics | Source Organism Example |

|---|---|---|---|---|

| Biosynthesis (Methyltransferase) | Glucuronoxylan Methyltransferase (GXMT1) / DUF579 Family | Catalyzes 4-O-methylation of glucuronic acid on xylan | Located in Golgi; Co2+-dependent activity nih.gov | Arabidopsis thaliana ucr.edunih.gov |

| Degradation (Hydrolase) | α-Glucuronidase (GH67 Family) | Cleaves this compound from xylan oligosaccharides | Highly specific for the 4-O-methyl group nih.govresearchgate.net | Bacillus halodurans C-125 nih.gov |

| Degradation (Hydrolase) | α-Glucuronidase (GH115 Family) | Cleaves uronic acid side chains from xylan | Less specific for the 4-O-methyl group compared to GH67 nih.gov; can release the non-methylated form researchgate.net | Amphibacillus xylanus researchgate.net |

| Modification (Oxidase) | Uronic Acid Oxidase | Oxidizes this compound to 4-O-methylglucaric acid | Achieves high conversion yields (e.g., 95%) nih.govaalto.fi | Citrus sinensis nih.govaalto.fi |

| Modification (Oxidase) | Gluco-oligosaccharide Oxidase (GOOX) | Oxidizes this compound to 4-O-methylglucaric acid | A variant, GOOX-Y300A, showed a 62% yield researchgate.net | Sarocladium strictum researchgate.net |

Development of Advanced In Situ Analytical Techniques for Spatial Distribution and Dynamic Interactions

The future of the field depends on the development of advanced, non-invasive analytical techniques. High-resolution imaging methods, such as stimulated Raman scattering (SRS) microscopy or the development of highly specific molecular probes for immunolabeling in conjunction with super-resolution microscopy, are needed. Such techniques could allow researchers to map the spatial distribution of 4-O-methylated glucuronoxylan within different cell wall layers and at various stages of plant development. Furthermore, methods like solid-state NMR could potentially probe the dynamic interactions between this compound side chains and other polymers like cellulose (B213188) and lignin in situ, providing unprecedented insights into the molecular architecture of the plant cell wall.

Strategic Engineering of Biomass for Modulating this compound Content and its Structural Implications

The ability to manipulate the this compound content in biomass opens up new avenues for tailoring plants for specific industrial applications, particularly for biofuel and biomaterial production. The discovery of the GXMT1 gene provides a direct target for genetic engineering. ucr.edunih.gov Research has already demonstrated that plants lacking a functional GXMT1 gene exhibit a significant (up to 75%) reduction in the 4-O-methylation of their glucuronoxylan. ucr.edunih.gov

This modification has profound structural implications. For instance, reducing the 4-O-methylation level in Arabidopsis alters the composition of lignin monomers and increases the ease with which glucuronoxylan can be released from the cell wall during hydrothermal pretreatment. ucr.edu Another study, which used a fungal α-glucuronidase to reduce the content of these side chains in aspen and Arabidopsis, found that it impacted the binding of suberin-like aliphatic compounds to the cell wall. researchgate.net These findings suggest that modulating this compound content can be a powerful strategy to reduce biomass recalcitrance, making the polysaccharides more accessible for enzymatic conversion into biofuels or other valuable chemicals.

Future research should focus on strategically applying this knowledge to commercially relevant crops. By fine-tuning the expression of methyltransferases, it may be possible to engineer biomass with optimized properties for specific biorefinery processes. This includes not only improving the digestibility of cellulose but also enhancing the recovery of the xylan fraction itself for conversion into value-added products like 4-O-methylglucaric acid, a potential substitute for phosphate-based builders in detergents. nih.govaalto.fi

Table 2: Effects of Modulating this compound (MeGlcA) Content in Plants

| Engineering Strategy | Effect on MeGlcA Content | Observed Structural/Biochemical Implications | Potential Application |

|---|---|---|---|

| Knockout of GXMT1 gene in Arabidopsis | ~75% reduction in 4-O-methylation ucr.edunih.gov | - Altered lignin monomer composition ucr.edu | Reducing biomass recalcitrance for biofuel production. |

| Targeting fungal α-glucuronidase to the cell wall in aspen and Arabidopsis | Decrease in MeGlcA side chains researchgate.net | - Affected the binding of insoluble, suberin-like aliphatic compounds to the cell wall researchgate.net | Understanding and engineering polymer cross-linking in wood. |

常见问题

Q. What is the structural and functional role of 4-O-methylglucuronic acid in plant cell walls?

MeGlcA is a key substituent in glucuronoxylan, a hemicellulose component of secondary cell walls in dicot plants. It is α-1,2-linked to xylopyranosyl residues in the xylan backbone, contributing to cell wall integrity, hydration, and interactions with cellulose and lignin. Structural analysis via H NMR (δ 3.23 ppm for 4-OCH and δ 5.18 ppm for H-1 of MeGlcA) and C NMR (distinct peaks for methyl and carboxyl groups) confirms its presence . Methylation analysis combined with GC/MS further identifies substitution patterns .

Q. What methodologies are used to detect and quantify this compound in hemicellulose extracts?

Detection involves hydrolyzing xylan to monosaccharides, followed by derivatization (e.g., silylation for GC/MS) or direct analysis via MALDI-TOF/MS. NMR spectroscopy (e.g., H, C) is critical for distinguishing MeGlcA from its derivative, hexenuronic acid (HexA). For quantification, enzymatic hydrolysis coupled with capillary electrophoresis or ion chromatography is employed .

Q. How is this compound biosynthesized in plants?

MeGlcA is synthesized via two steps: (1) glucuronyltransferases (e.g., FRA8 in Arabidopsis) add glucuronic acid (GlcA) to xylan, and (2) methyltransferases (e.g., GXM enzymes) catalyze 4-O-methylation. Mutants like fra8 lack GlcA but retain MeGlcA, suggesting independent pathways for methylation .

Advanced Research Questions

Q. How can researchers resolve data contradictions in quantifying MeGlcA under alkaline conditions (e.g., during pulping)?

Alkaline treatments convert MeGlcA to HexA via β-elimination, leading to overestimation of uronic acids by carbazole assays. To mitigate this, use non-destructive methods like H NMR (direct detection of MeGlcA) or avoid alkaline extraction. Alternatively, quantify HexA via UV spectrophotometry (λ = 245 nm) and subtract its contribution .

Q. What is the impact of MeGlcA on enzymatic saccharification of biomass for bioenergy production?